molecular formula C15H17NO3 B6803094 N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide

Cat. No.: B6803094
M. Wt: 259.30 g/mol
InChI Key: DPPBSGHRZUOFOQ-UHFFFAOYSA-N
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Description

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide: is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14(15(18)5-6-19-8-15)16-13-11-7-9-3-1-2-4-10(9)12(11)13/h1-4,11-13,18H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPBSGHRZUOFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)NC2C3C2C4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopropane-Fused Indene Moiety: This can be achieved through a cyclopropanation reaction of an indene derivative using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.

    Introduction of the Hydroxyoxolane Group: This step involves the formation of the oxolane ring, which can be synthesized via a cyclization reaction of a suitable diol precursor under acidic or basic conditions.

    Amidation Reaction: The final step involves the coupling of the cyclopropane-fused indene and the hydroxyoxolane carboxylic acid derivative through an amidation reaction using reagents such as carbodiimides (e.g., EDCI) and a suitable base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the oxolane ring can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide carbon, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted amides or other derivatives

Scientific Research Applications

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving cyclopropane and oxolane derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide involves its interaction with specific molecular targets. The cyclopropane-fused indene moiety may interact with hydrophobic pockets in proteins, while the hydroxyoxolane group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide: can be compared with other similar compounds such as:

    Cyclopropane-Fused Indenes: These compounds share the cyclopropane-indene core but lack the oxolane carboxamide group.

    Oxolane Carboxamides: These compounds contain the oxolane carboxamide group but lack the cyclopropane-indene core.

The uniqueness of This compound lies in the combination of these two structural motifs, which may confer unique chemical and biological properties.

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